5,5-Dimethylthiazolidine-4-carboxylic acid

Description

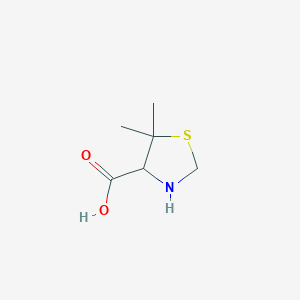

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQQFSDIECYOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60902718 | |

| Record name | NoName_3267 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15260-83-0, 39254-94-9 | |

| Record name | 5,5-Dimethyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15260-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dimethylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015260830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolidine-4-carboxylic acid, 5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039254949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15260-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-dimethylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5,5 Dimethylthiazolidine 4 Carboxylic Acid

Chemo- and Stereoselective Synthetic Pathways to 5,5-Dimethylthiazolidine-4-carboxylic Acid

The synthesis of this compound can be achieved through several chemo- and stereoselective routes, primarily involving the cyclization of amino acid precursors with carbonyl compounds. The choice of reactants and reaction conditions plays a crucial role in determining the stereochemical outcome of the final product.

Cyclization Reactions Employing Amino Acid Precursors (e.g., D-Penicillamine, L-Cysteine)

The most common and straightforward method for synthesizing the this compound core involves the condensation of D-penicillamine with a suitable carbonyl source. prepchem.comuobasrah.edu.iq D-penicillamine is particularly well-suited for this transformation due to the gem-dimethyl group at the β-position, which facilitates the formation of the 5,5-dimethyl substituted thiazolidine (B150603) ring. prepchem.com The reaction proceeds through the formation of a Schiff base (imine) intermediate between the amino group of the amino acid and the carbonyl compound, followed by an intramolecular cyclization via nucleophilic attack of the thiol group. uobasrah.edu.iq

L-cysteine can also be employed as a precursor, reacting with acetone (B3395972) to yield (R)-2,2-dimethylthiazolidine-4-carboxylic acid. rsc.org This reaction highlights the versatility of using different amino acids to generate stereochemically diverse thiazolidine derivatives.

Table 1: Synthesis of this compound via Cyclization of Amino Acid Precursors

| Amino Acid Precursor | Carbonyl Compound | Reaction Conditions | Product | Yield (%) | Reference |

| D-Penicillamine | Acetone | Reflux in methanol (B129727) | 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid | High | uobasrah.edu.iq |

| L-Cysteine | Acetone | Not specified | (R)-2,2-Dimethylthiazolidine-4-carboxylic acid | Not specified | rsc.org |

| D-Penicillamine | 4-Hydroxybenzaldehyde (B117250) | Stirring in 30% aqueous methanol | 5,5-Dimethyl-2-(4-hydroxyphenyl)-thiazolidine-4(S)-carboxylic acid | Not specified | prepchem.com |

Condensation Reactions with Specific Carbonyl Compounds

The condensation reaction is not limited to acetone. A variety of aldehydes and ketones can be used to introduce diversity at the C2 position of the thiazolidine ring. The reaction of D-penicillamine with different aromatic aldehydes, for instance, leads to a series of 2-aryl-5,5-dimethylthiazolidine-4-carboxylic acid derivatives. uobasrah.edu.iq These reactions are often carried out under mild conditions and can proceed in high yields. uobasrah.edu.iq

The nature of the carbonyl compound can influence the reaction rate and the stability of the resulting thiazolidine. For example, the reaction of L-cysteine with aromatic aldehydes in boiling acidified methanol yields diastereomeric mixtures of the corresponding 2-(aryl substituted) thiazolidine-4-carboxylic acids. researchgate.net

Asymmetric Synthesis Protocols and Enantioselective Approaches for this compound Production

The inherent chirality of the amino acid precursors, such as D-penicillamine and L-cysteine, provides a powerful tool for the asymmetric synthesis of this compound and its derivatives. The stereocenter at C4 of the thiazolidine ring is typically retained from the parent amino acid. nih.gov

Chiral auxiliaries are widely employed in asymmetric synthesis to control the stereochemical outcome of reactions. mdpi.comresearchgate.netsigmaaldrich.com While the synthesis of the parent this compound from chiral amino acids is inherently stereoselective, the introduction of additional stereocenters, for example at the C2 position, can be controlled using chiral auxiliaries attached to the nitrogen or carboxylic acid group. These auxiliaries create a chiral environment that directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other. researchgate.net

Bisphosphine-catalyzed mixed double-Michael reactions have also been developed to afford oxazolidines and thiazolidines with high diastereoselectivities, offering another avenue for the asymmetric synthesis of these heterocyclic systems. nih.gov

Derivatization Strategies and Functional Group Transformations of this compound

The presence of a secondary amine, a carboxylic acid, and a stable heterocyclic ring makes this compound a versatile scaffold for further chemical modifications.

Modification of the Thiazolidine Ring System

The thiazolidine ring itself can undergo various transformations. The nitrogen atom of the thiazolidine ring can be acylated to introduce a range of substituents. For instance, N-acetyl-thiazolidine-4-carboxylic acid can be prepared by reacting the parent thiazolidine with acetic anhydride. biosynth.comgoogle.com This modification can be crucial for modulating the biological activity and physicochemical properties of the molecule.

The ring system is generally stable; however, under certain conditions, ring-opening reactions can occur. For example, derivatives of penicilloic acid, which contain a similar thiazolidine ring, can undergo reversible ring opening in aqueous alkaline solutions. bohrium.comresearchgate.net

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for a variety of functional group transformations, including esterification and amidation.

Esterification: The carboxylic acid can be converted to its corresponding esters by reacting with alcohols under acidic conditions (Fischer esterification) or by using coupling reagents. masterorganicchemistry.comgoogle.comorganic-chemistry.org The choice of esterification method depends on the substrate's sensitivity to acidic conditions and the steric hindrance of the alcohol.

Table 2: Examples of Esterification of Carboxylic Acids

| Carboxylic Acid | Alcohol | Reagent/Catalyst | Product | Yield (%) | Reference |

| Benzoic Acid Derivatives | Benzyl Alcohols | DCID | Benzyl Esters | 74-86 | nih.gov |

| Various | Various | SO2F2 | Esters | High | organic-chemistry.org |

Amide Formation: The carboxylic acid can be readily converted into amides by reaction with amines using a variety of coupling reagents. nih.govresearchgate.net This transformation is fundamental in peptide synthesis and for the creation of diverse bioactive molecules. The synthesis of 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives has been reported, demonstrating the feasibility of this modification. nih.gov

Table 3: Synthesis of Thiazolidine-4-carboxamide Derivatives

| Thiazolidine Carboxylic Acid | Amine | Coupling Reagents | Product | Yield (%) | Reference |

| 2-(Substituted phenyl) thiazolidine-4-carboxylic acid | Various amines | EDC.HCl, DMAP | 2-(Substituted phenyl) thiazolidine-4-carboxamides | 20-72 | nih.gov |

Stereoselective Derivatization at Chiral Centers (e.g., C-2 and C-4 Positions)

The inherent chirality of this compound, derived from its amino acid precursor, D-penicillamine, makes it a valuable scaffold in asymmetric synthesis. mcmaster.ca The two primary chiral centers, C-2 and C-4, are key targets for stereoselective derivatization to create complex molecules with specific three-dimensional arrangements.

The stereochemistry at the C-4 position is typically fixed by the chirality of the starting amino acid. For instance, the use of L-cysteine leads to an (R)-configuration at the C-4 position in the resulting thiazolidine ring. rsc.orgresearchgate.net This control over the C-4 stereocenter is fundamental to the synthesis of enantiopure derivatives.

Derivatization at the C-2 position is introduced during the condensation reaction with an aldehyde or ketone. When an unsymmetrical ketone or an aldehyde is used, a new stereocenter is generated at C-2, often resulting in a mixture of diastereomers (e.g., (2S,4R) and (2R,4R)). rsc.orgresearchgate.net The ratio of these diastereomers can be influenced by reaction conditions. For example, studies using (R)-cysteine and various aromatic aldehydes in acidified methanol have shown the formation of diastereomeric mixtures of 2-(aryl substituted) thiazolidine-4-carboxylic acids. researchgate.net

The stability of the C-2 stereocenter can be a challenge, as epimerization can occur, particularly in solution. This process is believed to happen via a ring-opening and recyclization mechanism. researchgate.net However, protection of the nitrogen atom, for instance by introducing a tert-butoxycarbonyl (Boc) group, has been shown to prevent this epimerization, thus locking the configuration at C-2. rsc.orgresearchgate.net

The definitive assignment of stereochemistry in these derivatives is crucial and is commonly achieved through advanced analytical techniques. Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful method used for this purpose. A cross-peak interaction between the protons at H-2 and H-4 indicates a close spatial proximity, confirming a cis relationship, which corresponds to the (2R,4R) or (2S,4S) configuration. The absence of this interaction suggests a trans relationship, as seen in the (2S,4R) or (2R,4S) isomer. researchgate.net

| Starting Material | Reagent | Position of Derivatization | Key Outcome/Observation | Reference |

|---|---|---|---|---|

| L-Cysteine | Acetone | C-2 (gem-dimethyl) | Forms 2,2-dimethylthiazolidine (B104285) derivative. | rsc.org |

| L-Cysteine | Various Aldehydes | C-2 | Creates a new chiral center at C-2, often yielding a diastereomeric mixture (e.g., 2R,4R and 2S,4R). | rsc.orgresearchgate.net |

| (R)-cysteine | 4-Nitrobenzaldehyde | C-2 | Initially affords one isomer which then epimerizes in NMR solvents to a diastereomeric mixture. | researchgate.net |

| Thiazolidine-4-carboxylic acid | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-3 | N-protection prevents epimerization at the C-2 position. | rsc.orgresearchgate.net |

Mechanistic Investigations of Chemical Reactions Involving this compound Synthesis

The synthesis of the this compound ring system is typically achieved through the condensation of an amino acid containing a thiol group, such as D-penicillamine or cysteine, with a ketone or an aldehyde. mcmaster.ca Mechanistic studies have provided significant insight into this fundamental transformation.

The reaction is initiated by the formation of an imine, commonly known as a Schiff's base, between the amino group of the amino acid and the carbonyl group of the aldehyde or ketone. researchgate.net This step is often catalyzed by acid. Following the formation of the imine, the key ring-closing step occurs. This involves an intramolecular nucleophilic attack by the sulfur atom of the thiol group on the electrophilic carbon of the imine. researchgate.net

This cyclization is a critical step where the stereochemistry at the C-2 position is established. The nucleophilic attack by the thiol can occur from either face of the imine plane, which can lead to the formation of a mixture of diastereomers if a new chiral center is generated at C-2. researchgate.net

Under acidic conditions, the thiazolidine ring can exist in equilibrium with its open-chain form through a process known as ring-chain tautomerization. This equilibrium involves the formation of cationic intermediates. rsc.org Two primary intermediates have been proposed:

Iminium Ion: Formed by the breaking of the C-2–S bond.

Sulfonium Ion: Formed by the breaking of the C-2–N bond.

The formation of these intermediates, particularly the iminium ion, provides a pathway for the epimerization at the C-2 position, as the ring can re-close after rotation around the single bonds in the open-chain form. rsc.orgresearchgate.net This mechanistic understanding is crucial for controlling the stereochemical outcome of the synthesis and subsequent derivatizations.

| Reaction Step | Description | Key Intermediates | Significance | Reference |

|---|---|---|---|---|

| 1. Imine Formation | The amino group of the precursor (e.g., D-penicillamine) reacts with a carbonyl compound (e.g., acetone). | Schiff's Base (Imine) | Initiates the condensation process. | researchgate.net |

| 2. Intramolecular Cyclization | The thiol (sulfhydryl) group attacks the imine carbon, forming the five-membered thiazolidine ring. | Thiazolidine ring | Establishes the heterocyclic core and the stereocenter at C-2. | researchgate.net |

| 3. Ring-Chain Tautomerization (under acidic conditions) | The thiazolidine ring can reversibly open and close. | Iminium ion, Sulfonium ion | Provides a pathway for epimerization at C-2, affecting stereochemical purity. | rsc.org |

Stereochemical Investigations and Conformational Analysis of 5,5 Dimethylthiazolidine 4 Carboxylic Acid Systems

Analysis of Enantiomeric and Diastereomeric Forms of 5,5-Dimethylthiazolidine-4-carboxylic Acid (e.g., (S)-isomer, (R)-isomer, (2R,4R), (2S,4R))

This compound possesses a chiral center at the C4 position, giving rise to two enantiomeric forms: the (S)-isomer and the (R)-isomer. The stereochemical integrity of this chiral center is often preserved during synthesis, particularly when starting from a chiral precursor. For instance, the synthesis of (S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid can be achieved through the cyclization of L-cysteine (which has an S-configuration) with acetone (B3395972). This reaction proceeds via a nucleophilic attack of the cysteine's thiol group on the carbonyl carbon of acetone, followed by an intramolecular cyclization to form the thiazolidine (B150603) ring. This process typically occurs under mild acidic or neutral conditions, and the resulting product retains the (S)-configuration at the 4-position .

When an additional substituent is introduced at the C2 position of the thiazolidine ring, a second chiral center is created, leading to the formation of diastereomers. The reaction of L-cysteine with various aldehydes, for example, can yield a mixture of (2S,4R)- and (2R,4R)-diastereomers researchgate.net. The relative stereochemistry of these diastereomers is crucial in various applications, including their use as intermediates in peptide synthesis and in the development of therapeutic agents researchgate.net. The specific stereoisomers present can significantly influence the biological activity and pharmacological properties of the final compounds.

The different stereoisomers of this compound and its derivatives can be distinguished based on their optical rotation and by various spectroscopic and chromatographic techniques. The characterization and separation of these stereoisomers are essential for understanding their distinct chemical and biological properties.

| Stereoisomer | Description | Precursor Example |

| (S)-5,5-Dimethylthiazolidine-4-carboxylic acid | Enantiomer with S-configuration at the C4 position. | L-cysteine |

| (R)-5,5-Dimethylthiazolidine-4-carboxylic acid | Enantiomer with R-configuration at the C4 position. | D-cysteine |

| (2R,4R)-2-substituted-5,5-Dimethylthiazolidine-4-carboxylic acid | Diastereomer with R-configuration at both C2 and C4 positions. | L-cysteine and an aldehyde |

| (2S,4R)-2-substituted-5,5-Dimethylthiazolidine-4-carboxylic acid | Diastereomer with S-configuration at the C2 and R-configuration at the C4 position. | L-cysteine and an aldehyde |

Chiral Recognition and Chromatographic Resolution Techniques for this compound Enantiomers

The separation of enantiomers of chiral compounds like this compound is a critical process in stereochemistry, as enantiomers can exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the resolution of enantiomers nih.govmdpi.com.

Several strategies can be employed for the chiral separation of carboxylic acids by HPLC:

Chiral Stationary Phases (CSPs): This is a direct method where the enantiomers are separated on a column containing a chiral selector immobilized on the stationary phase nih.govtcichemicals.com. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are commonly used for the separation of a wide range of chiral compounds, including carboxylic acids researchgate.net. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. Anion-exchange type CSPs have also been shown to be effective for the enantiomeric separation of acidic compounds chiraltech.com.

Chiral Derivatization: In this indirect method, the enantiomers of this compound are reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase nih.govtcichemicals.com. The choice of the derivatizing agent is crucial for achieving good separation.

Chiral Mobile Phase Additives: This approach involves adding a chiral selector to the mobile phase. The enantiomers form diastereomeric complexes with the chiral additive in the mobile phase, which can then be separated on an achiral column.

While the general principles of chiral chromatography are well-established, specific and optimized methods for the resolution of this compound enantiomers require dedicated method development. The selection of the appropriate chiral stationary phase, mobile phase composition, and detector is essential for achieving baseline separation of the enantiomers.

Conformational Dynamics of the Thiazolidine Ring in this compound and its Derivatives

Influence of Substituent Effects on Ring Conformation

The presence of the gem-dimethyl group at the C5 position significantly influences the conformation of the thiazolidine ring. These bulky methyl groups introduce steric hindrance, which restricts the conformational freedom of the ring and favors certain puckered conformations over others mcmaster.ca. The substitution at the C5 position has been observed to have a more pronounced effect on the C-S bond vibrational frequencies compared to substitution at the C2 position, suggesting a significant impact on the ring's geometry mcmaster.ca. The thiazolidine ring typically adopts an envelope or twisted conformation to minimize steric strain core.ac.ukcdnsciencepub.com. In the envelope conformation, one of the ring atoms is out of the plane of the other four.

Assessment of Intermolecular and Intramolecular Interactions Governing Molecular Conformation

Hydrogen bonding plays a crucial role in determining the conformation of this compound in both solution and the solid state. The molecule contains both a carboxylic acid group (-COOH) and a secondary amine group (-NH-), which can act as hydrogen bond donors and acceptors.

Intermolecular Hydrogen Bonds: In the solid state, intermolecular hydrogen bonds are expected to be a dominant force in the crystal packing. The carboxylic acid groups can form dimers through hydrogen bonding, and the NH groups can also participate in hydrogen bonding networks mcmaster.caresearchgate.net. These interactions will dictate the supramolecular assembly of the molecules in the crystal lattice.

Spectroscopic techniques such as NMR and X-ray crystallography are invaluable tools for elucidating the conformational preferences and the nature of hydrogen bonding in this compound and its derivatives mcmaster.ca.

Computational Chemistry Approaches to Stereoselectivity in this compound Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the stereoselectivity of chemical reactions. While specific DFT studies on the catalytic applications of this compound are not extensively reported, the principles of such studies can be applied to understand its potential catalytic behavior.

Density Functional Theory (DFT) Studies on Reaction Transition States

DFT calculations can provide detailed insights into the mechanism of a reaction by mapping the potential energy surface and identifying the structures of reactants, products, intermediates, and, most importantly, transition states youtube.com. The energy difference between the transition states leading to different stereoisomeric products determines the stereoselectivity of a reaction.

In the context of catalysis by a chiral molecule like this compound, DFT can be used to:

Model the catalyst-substrate complex: Understanding the non-covalent interactions that govern the binding of the substrate to the catalyst is the first step in elucidating the mechanism of stereoselection.

Locate and characterize transition state structures: By calculating the geometries and energies of the transition states for the formation of different stereoisomers, the origin of the stereoselectivity can be determined.

Analyze the factors controlling stereoselectivity: DFT can help to dissect the energetic contributions from steric and electronic effects that favor one transition state over another.

Prediction of Enantioselectivity and Diastereoselectivity in Organocatalytic Applications

The rigid conformational structure of this compound (DMTC) has made it a subject of significant interest in computational studies aimed at predicting the stereochemical outcomes of organocatalytic reactions. By analyzing the transition states of reactions catalyzed by DMTC and its derivatives, researchers can elucidate the origins of enantioselectivity and diastereoselectivity.

Computational investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding how the structural nuances of catalysts like DMTC influence reaction pathways. researchgate.net These studies often focus on classic carbon-carbon bond-forming reactions, such as the aldol reaction, to model the interactions that govern stereoselectivity.

A key aspect of these investigations is the analysis of the enamine intermediate formed during the catalytic cycle. The stereochemical outcome of the reaction is largely determined by the facial selectivity of the electrophile's approach to this intermediate. This selectivity is, in turn, dictated by the conformational preferences of the catalyst's five-membered ring and the orientation of the carboxylic acid group.

Detailed Research Findings

Research has focused on modeling the transition states of the aldol reaction between acetone and benzaldehyde, catalyzed by DMTC. researchgate.net The enantioselectivity is typically explained using a Zimmerman-Traxler-type model, which considers four possible transition states arising from the syn or anti conformation of the enamine relative to the carboxylic acid, and the subsequent attack from the re or si face of the aldehyde. nih.gov

In these models, intramolecular acid catalysis by the carboxylic acid proton is a crucial feature, with all four transition structures showing similar degrees of proton transfer from the acid to the forming alkoxide. researchgate.net

Computational studies have revealed that for DMTC, the transition states originating from the anti conformation of the enamine are energetically favored. nih.gov The puckering of the thiazolidine ring, described as "up" or "down" conformations, also plays a significant role in determining the relative energies of these transition states. For thiazolidine-based catalysts like DMTC, the presence of the sulfur atom in the ring influences the conformational preference, favoring the "down" conformation in the transition state. nih.gov

Data from Computational Studies

The following table summarizes the calculated relative energies of the transition states for the DMTC-catalyzed aldol reaction between acetone and benzaldehyde. These energies help in predicting the major stereoisomer formed.

The predicted enantiomeric excess (ee) can be calculated from the relative energies of the lowest energy transition states leading to the major and minor enantiomers.

These computational models provide a powerful tool for the rational design of new organocatalysts. By understanding the subtle steric and electronic effects that govern the stability of transition states, it is possible to modify the catalyst structure to achieve higher levels of enantioselectivity and diastereoselectivity in a variety of organic transformations. researchgate.netnih.gov

Pharmacological and Medicinal Chemistry Applications of 5,5 Dimethylthiazolidine 4 Carboxylic Acid Derivatives

Development of Prodrugs Utilizing the 5,5-Dimethylthiazolidine-4-carboxylic Acid Scaffold for Bioactive Molecules (e.g., L-Cysteine)

The thiazolidine-4-carboxylic acid core is a well-established motif for creating prodrugs of L-cysteine and its analogs. The fundamental principle involves the condensation of the amino acid's thiol and amine groups with an aldehyde or ketone, forming a reversible thiazolidine (B150603) ring structure. This chemical modification temporarily masks the reactive functional groups of the parent amino acid, potentially improving its stability, bioavailability, and cellular uptake. Once inside the body, the ring can undergo non-enzymatic hydrolysis under physiological conditions to slowly release the active amino acid, thereby maintaining effective intracellular concentrations.

This prodrug strategy is particularly relevant for delivering cysteine, an essential precursor to the vital antioxidant glutathione (B108866). Direct administration of L-cysteine is often problematic due to its rapid oxidation and potential toxicity. Thiazolidine-based prodrugs circumvent these issues by ensuring a controlled intracellular release.

The 5,5-dimethyl substitution, derived from D-penicillamine, creates a specific derivative of this scaffold. The synthesis of compounds like 5,5-Dimethyl-2-(4-hydroxyphenyl)-thiazolidine-4(S)-carboxylic acid is achieved through the reaction of D-penicillamine with an appropriate aldehyde, such as 4-hydroxybenzaldehyde (B117250) prepchem.com. This demonstrates the application of the same core prodrug principle to cysteine analogs, expanding the range of bioactive molecules that can be delivered using this system. These prodrugs, known as thiazolidine-4-carboxylic acid derivatives (TCDs), effectively function as intracellular delivery systems for (R)-cysteine or its analogs, which in turn stimulate glutathione synthesis researchgate.net.

Utilization of this compound as a Chiral Building Block in Advanced Pharmaceutical Synthesis

Chirality is a critical aspect of modern drug design, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. (R)-5,5-Dimethylthiazolidine-4-carboxylic acid serves as a valuable chiral building block in organic synthesis, providing a predefined stereocenter that can be incorporated into more complex pharmaceutical molecules ontosight.ai. Its rigid, heterocyclic structure and multiple functional groups offer synthetic handles for elaboration into a wide array of target compounds.

A prominent example of its incorporation into a complex structure is found in the penilloic acids, which are degradation products of penicillin antibiotics. For instance, (2RS,4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic acid is a penilloic acid derivative of the widely used antibiotic amoxicillin (B794) lgcstandards.com. The presence of the intact this compound core within this larger molecule highlights its role as a stable structural component and a key intermediate in the synthesis and understanding of pharmaceutical compounds and their metabolites. The use of such chiral synthons is crucial for the stereoselective synthesis of drugs, ensuring the final product has the desired therapeutic effect.

Design and Synthesis of Enzyme Inhibitors Based on the Thiazolidine Core (e.g., Proteases, Kinases)

The thiazolidine ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. This has led to its extensive use in the design of various enzyme inhibitors. Thiazolidine derivatives have been successfully developed as inhibitors for several key enzyme families, including proteases and kinases, which are frequently implicated in disease pathogenesis ekb.eg.

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer ed.ac.uk. The thiazole (B1198619) and thiazolidine cores are integral to numerous kinase inhibitors. For example, derivatives containing the thiazole ring have shown potent inhibitory effects against cyclin-dependent kinases (CDKs), which are central to cell cycle regulation nih.govresearchgate.net. The general strategy involves modifying the thiazolidine scaffold with various substituents to achieve specific interactions with the ATP-binding pocket of the target kinase. While specific studies focusing solely on 5,5-dimethylthiazolidine derivatives are less common, the established success of the broader thiazolidine class makes this scaffold a promising candidate for developing novel kinase inhibitors.

Protease Inhibition: Proteases are enzymes that catalyze the breakdown of proteins and are essential targets in virology, immunology, and oncology. Small molecules that can fit into the active site of these enzymes and block their function are of high therapeutic value. Various protease inhibitor cocktails used in research and pharmaceutical development contain compounds that target serine, cysteine, and aspartic proteases sigmaaldrich.comsigmaaldrich.com. Ciprofloxacin-based derivatives featuring an anilide ring have been shown to be effective inhibitors of serine protease, demonstrating the utility of heterocyclic systems in this context nih.gov. The structural features of this compound make it a suitable starting point for designing inhibitors that can form specific hydrogen bonds and hydrophobic interactions within the active sites of target proteases.

Exploration of this compound Derivatives in Specific Disease Treatment Modalities

As established in the context of prodrugs, derivatives of this compound can serve as effective delivery vehicles for D-penicillamine. D-penicillamine itself is a therapeutic agent used in conditions of abnormal metal and amino acid metabolism, such as Wilson's disease (an inherited disorder of copper metabolism) and cystinuria (a condition causing kidney stones due to excess cysteine). By providing a sustained intracellular release of D-penicillamine, the thiazolidine prodrug approach could potentially lead to more stable therapeutic levels and improved management of these metabolic disorders.

Inflammation is a complex biological response implicated in a wide range of diseases. The thiazolidine scaffold has been extensively investigated for its anti-inflammatory properties. A study on 5-methylthiazole-thiazolidinone conjugates identified them as potent and selective inhibitors of the cyclooxygenase-1 (COX-1) enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs) mdpi.com. The research demonstrated that these compounds could effectively reduce carrageenan-induced paw edema in mice, a standard model for acute inflammation.

Furthermore, another study showed that (Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dione (a thiazolidinedione derivative) protected against hepatitis in an animal model by inhibiting the migration of macrophages and reducing the expression of pro-inflammatory mediators nih.gov. These findings underscore the potential of the thiazolidine core structure to serve as a template for the development of novel anti-inflammatory agents.

Rheumatoid arthritis is a chronic autoimmune disease characterized by persistent inflammation of the joints, leading to pain, swelling, and progressive cartilage and bone degradation. Given the established anti-inflammatory potential of thiazolidine derivatives, their application in arthritis is a logical area of investigation.

A significant study explored the effects of the thiazolidinedione analog SKLB010 in a rat model of adjuvant-induced arthritis nih.gov. Oral administration of the compound resulted in a marked suppression of clinical signs of the disease. The research documented significant reductions in paw swelling and an inhibition of body weight loss compared to untreated arthritic rats. Mechanistically, the treatment led to a decrease in the infiltration of CD68-positive cells (macrophages) into the knee joint and a significant down-regulation of pro-inflammatory cytokines, both in serum and at the mRNA level in tissues.

The table below summarizes the key findings on the effect of the thiazolidinedione SKLB010 on pro-inflammatory cytokines in the arthritis model nih.gov.

| Cytokine | Effect in Untreated Arthritis | Effect of SKLB010 Treatment |

| TNF-α | Elevated levels in serum and tissue | Significantly reduced |

| IL-1β | Elevated levels in serum and tissue | Significantly reduced |

| IL-6 | Elevated levels in serum | Significantly reduced |

These results strongly suggest that thiazolidine-based compounds can ameliorate the pathological processes of arthritis by targeting the inflammatory response of macrophages and inhibiting key cytokine pathways nih.gov. This provides a solid foundation for the future exploration of this compound derivatives as potential therapeutic agents for arthritis.

Investigative Studies for Kidney Stone Prevention

Direct research specifically investigating this compound for the prevention of kidney stones (nephrolithiasis) is not extensively documented in available scientific literature. However, the broader class of thiazolidine derivatives possesses chemical properties, such as antioxidant capabilities, that are relevant to the underlying pathophysiology of stone formation.

Oxidative stress is recognized as a contributing factor in the formation of kidney stones. mdpi.com Molecules with antioxidant properties can potentially inhibit the formation of calcium oxalate (B1200264) crystals, a primary component of most kidney stones. mdpi.com The thiazolidine ring is a key structural feature in various compounds exhibiting a range of biological activities, including antioxidant effects. nih.gov For instance, the related compound thiazolidine-4-carboxylic acid (thioproline) is known to be an effective antioxidant that protects human cells from oxidative stress. researchgate.netnih.gov This protective action is partly achieved through scavenging reactive oxygen and nitrogen species. nih.gov While these findings relate to the broader class of thiazolidine carboxylic acids, dedicated studies are required to determine if this compound itself has a tangible effect on the mechanisms of kidney stone formation.

Assessment of Liver Protecting and Liver Restoring Effects

The therapeutic potential of thiazolidine-4-carboxylic acid derivatives, particularly in liver health, has been the subject of significant research. The closely related compound, thiazolidine-4-carboxylic acid (also known as thioproline or timonacic (B1683166) acid), has demonstrated notable hepatoprotective and liver-restoring effects in clinical settings. remedypublications.comnih.gov

One prospective study evaluated the impact of a six-month treatment with thioproline on patients with Non-Alcoholic Fatty Liver Disease (NAFLD). The results indicated a significant improvement in liver health markers. remedypublications.com The study attributed these effects to the compound's antioxidant and detoxifying properties. remedypublications.com Thioproline functions as a prodrug of L-cysteine, which is essential for replenishing intracellular glutathione (GSH) reserves. nih.govremedypublications.com Glutathione is a critical antioxidant that protects liver cells from damage caused by toxic metabolites and oxidative stress. remedypublications.comnih.gov In mitochondria, thioproline is converted to N-formyl cysteine, which contains free sulfhydryl (SH) groups that can inactivate toxic metabolites. remedypublications.com

The clinical improvements observed in the NAFLD study included statistically significant reductions in key liver enzymes and markers of fibrosis. remedypublications.com

Table 1: Changes in Liver Health Parameters after Six-Month Thioproline Treatment in NAFLD Patients

| Parameter | Mean Change | P-value | Interpretation |

|---|---|---|---|

| FibroTest Score | Significant Decrease | <0.0001 | Suggests regression of liver fibrosis. remedypublications.com |

| ALT (Alanine Aminotransferase) | -11.9 U/L | 0.0385 | Indicates a reduction in liver cell inflammation/damage. remedypublications.com |

| GGTP (γ-Glutamyl-1-Transpeptidase) | Significant Decrease | 0.0001 | Suggests improvement in cholestasis and liver cell damage. remedypublications.com |

| Apolipoprotein A1 | +0.07 g/L | 0.0024 | Increase is associated with improved liver function. remedypublications.com |

| α2-Macroglobulin | Significant Decrease | <0.0001 | Reduction is correlated with decreased liver fibrosis. remedypublications.com |

Role as Reference Standards and Impurities in Pharmaceutical Quality Control and Analytical Method Validation

In the context of pharmaceutical manufacturing and quality control, this compound derivatives serve a critical function as reference standards for impurities. synzeal.compharmaffiliates.com A prime example is its role in the quality assessment of the antibiotic Oxacillin. synzeal.compharmaffiliates.com

A specific derivative, (2RS,4S)-5,5-Dimethyl-2-[[[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino]methyl]thiazolidine-4-carboxylic acid, is recognized as a specified impurity of Oxacillin, officially designated as "Oxacillin EP Impurity D" or penilloic acids of oxacillin. synzeal.comnih.gov Pharmaceutical reference standards of this impurity are used in quality control (QC) laboratories for several key purposes:

Impurity Profiling: To identify and quantify the amount of this specific impurity in batches of Oxacillin. pharmaffiliates.com

Analytical Method Development: To develop precise and accurate analytical methods (such as High-Performance Liquid Chromatography, HPLC) capable of separating the impurity from the active pharmaceutical ingredient (API). synzeal.com

Analytical Method Validation: To validate these analytical methods according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH). synzeal.comjddtonline.info

Method validation ensures that an analytical procedure is suitable for its intended purpose, yielding reliable, consistent, and accurate data. wjarr.comashdin.com The use of a certified impurity reference standard is essential for validating several performance parameters. jddtonline.info

Table 2: Key Parameters in Analytical Method Validation Using an Impurity Standard

| Validation Parameter | Purpose | Role of the Impurity Standard |

|---|---|---|

| Specificity / Selectivity | To ensure the method can assess the analyte unequivocally in the presence of other components (like impurities). researchgate.net | Used to demonstrate that the analytical signal for the impurity is distinct and free from interference from the API or other components. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated. jddtonline.info | Used to determine the minimum concentration at which the presence of the impurity can be reliably detected. |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jddtonline.info | Used to establish the minimum concentration of the impurity that can be measured with acceptable reliability. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. wjarr.com | A series of dilutions of the standard are analyzed to confirm a proportional response across a specified range. |

| Accuracy | The closeness of test results to the true value. researchgate.net | The standard is added (spiked) into samples of the drug product to determine how much is recovered by the method, thereby assessing its accuracy. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.com | Multiple analyses of a sample containing a known amount of the impurity standard are performed to assess the method's repeatability. |

Advanced Analytical Methodologies for Characterization and Quantification of 5,5 Dimethylthiazolidine 4 Carboxylic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in verifying the molecular structure of 5,5-dimethylthiazolidine-4-carboxylic acid. These techniques provide a unique "fingerprint" of the molecule, allowing for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. For the N-Boc protected form of (R)-5,5-dimethylthiazolidine-4-carboxylic acid in deuterated chloroform (B151607) (CDCl₃), a broad singlet for the carboxylic acid proton is observed around 8.38 ppm. rsc.orgrsc.org A multiplet corresponding to the proton at the 4-position of the thiazolidine (B150603) ring appears in the range of 5.02–4.75 ppm. rsc.orgrsc.org The two protons of the methylene (B1212753) group at the 2-position show a multiplet between 3.32 and 3.10 ppm. rsc.orgrsc.org The two methyl groups at the 5-position appear as singlets at 1.85 and 1.78 ppm, while the nine protons of the tert-butoxycarbonyl (Boc) protecting group are observed as singlets at 1.49 and 1.41 ppm. rsc.orgrsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid typically resonates at a high chemical shift. The carbons of the thiazolidine ring and the methyl groups appear at characteristic chemical shifts that confirm the cyclic structure and the substitution pattern.

Table 1: ¹H NMR Chemical Shifts for (R)-3-(tert-Butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid in CDCl₃

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| COOH | 8.38 | broad singlet |

| H-4 | 5.02–4.75 | multiplet |

| CH₂ (ring) | 3.32–3.10 | multiplet |

| CH₃ (ring) | 1.85, 1.78 | singlet |

| C(CH₃)₃ | 1.49, 1.41 | singlet |

Note: Data is for the N-Boc protected form of the compound. rsc.orgrsc.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers valuable insights into the functional groups present in this compound.

In the solid state, Fourier-Transform Infrared (FT-IR) spectroscopy reveals a characteristic C=O stretching vibration for the carboxylic acid group in the range of 1700-1725 cm⁻¹. evitachem.com The N-H stretching vibration is observed at 3423 cm⁻¹ in carbon tetrachloride (CCl₄) and 3418 cm⁻¹ in chloroform (CHCl₃). evitachem.com Notably, the absence of a hydrogen-bonded N-H stretch, typically seen in proline analogs at around 3330 cm⁻¹, suggests a lack of intramolecular hydrogen bonding. evitachem.com The thiazolidine ring itself exhibits characteristic vibrations in the region of 600-700 cm⁻¹. evitachem.com For a related N-Boc protected derivative, IR spectroscopy (KBr) showed absorption bands at 2976 and 2611 cm⁻¹ (C-H stretching), 1728 cm⁻¹ (C=O stretching of the carboxylic acid), and 1621 cm⁻¹ (C=O stretching of the carbamate). rsc.org

Raman spectroscopy complements IR spectroscopy and can provide additional information about the molecular vibrations, particularly for non-polar bonds.

Table 2: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

| Carboxylic acid C=O stretch | 1700–1725 |

| N-H stretch (in CCl₄) | 3423 |

| N-H stretch (in CHCl₃) | 3418 |

| Thiazolidine ring vibrations | 600–700 |

Note: Data is for the unprotected compound unless otherwise specified. evitachem.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed for the precise determination of the molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which helps in confirming the molecular formula.

Using electrospray ionization (ESI), a common soft ionization technique, the compound can be observed as a protonated molecule [M+H]⁺. The exact mass of this ion can be measured with high precision. For instance, the calculated exact mass for the protonated form of this compound (C₆H₁₂NO₂S⁺) is 162.0580, and a measured value would be expected to be very close to this theoretical value. evitachem.com In one study, the exact mass was confirmed as 161.0510, which corresponds to the neutral molecule (theoretical: 161.0510). evitachem.com For an N-Boc protected derivative, HRMS (ESI-TOF) analysis showed an m/z value of 270.0781 for the sodium adduct [M+Na]⁺, which is in close agreement with the calculated value of 270.0776 for (C₁₀H₁₇NO₄SNa)⁺. rsc.org

X-ray Crystallography and Solid-State Structural Elucidation of this compound and its Salts

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While comprehensive single-crystal X-ray diffraction data for this compound is limited in publicly available literature, computational predictions and data from related structures provide valuable insights. evitachem.com

Solid-state characterization has shown a decomposition point of 206°C. evitachem.com Computational models predict a density of 1.195±0.06 g/cm³, indicating efficient molecular packing in the solid state. evitachem.com The presence of the 5,5-dimethyl substitution significantly constrains the thiazolidine ring, locking it into a specific envelope conformation. evitachem.com This conformational rigidity has a profound impact on the geometry of peptides when this compound is incorporated. evitachem.com

For a related compound, (S)-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, X-ray crystallography revealed a monoclinic crystal system with the space group P2₁. cdnsciencepub.comresearchgate.net The cell dimensions were determined to be a = 11.351(4) Å, b = 8.303(2) Å, and c = 11.969(3) Å, with β = 116.69(2)°. cdnsciencepub.comresearchgate.net This analysis confirmed that the compound exists in the amino acid form rather than the zwitterionic form in the solid state, as evidenced by the distinct C-O bond lengths of the carboxylic acid group (1.209 Å and 1.309 Å). cdnsciencepub.comresearchgate.net

Advanced Chromatographic Separations (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures such as biological samples.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of thiazolidine derivatives. A reversed-phase HPLC method has been developed for the separation of various thiazolidine-4-carboxylic acids. sav.sk This method utilizes a C18 column with a mobile phase consisting of a methanol-water mixture (55:45 v/v) containing acetic acid. sav.sk Under these conditions, the separation of multiple analytes can be achieved within 20 minutes. sav.sk The purity of this compound can be assessed by HPLC, with commercially available standards often having a purity of 99% or higher. jk-sci.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. A rapid and reliable LC-MS/MS method was developed for the quantification of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid, a closely related adduct, in rat plasma, liver, and brain tissues. nih.govresearchgate.net This method involved protein precipitation followed by analysis on a C18 column connected to a triple quadrupole mass spectrometer. nih.govresearchgate.net The analyte was detected in positive ion mode using selected reaction monitoring (SRM), which provides high sensitivity and specificity. nih.govresearchgate.net The detection limits were found to be 1 ng/mL in plasma, 4 ng/g in brain, and 5 ng/g in liver. nih.gov Another LC-MS method for quantifying thiazolidine-4-carboxylic acid in E. coli involved derivatization with ethyl chloroformate, solid-phase extraction, and subsequent analysis. nih.gov

Development and Application of Bioassays for Activity Profiling

While specific bioassays developed exclusively for this compound are not extensively detailed in the available literature, the broader class of thiazolidine derivatives has been the subject of numerous biological activity studies. Thiazolidinediones, which share the core thiazolidine ring structure, are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects. nih.gov

The development of bioassays for thiazolidine derivatives often involves screening for specific biological targets. For example, novel thiazolidine-2,4-dione derivatives have been developed and evaluated as peroxisome proliferator-activated receptor-γ (PPAR-γ) agonists for their antidiabetic activity. nih.gov In such studies, in vivo models, such as dexamethasone-induced diabetic rats, are used to assess the blood glucose-lowering potential of the compounds. nih.gov

The biological importance of thiazolidine-4-carboxylic acids as non-toxic compounds with significant biological activities has been noted, and they are known to be a structural component of penicillin antibiotics. sav.sk The development of quantitative methods, such as the LC-MS method for detecting thiazolidine-4-carboxylic acid as a biomarker for oxidative stress, highlights the application of analytical techniques in profiling the biological relevance of these compounds. nih.gov

Advanced Mechanistic Studies and Theoretical Perspectives of 5,5 Dimethylthiazolidine 4 Carboxylic Acid

Molecular Dynamics Simulations and Computational Modeling

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic nature of 5,5-Dimethylthiazolidine-4-carboxylic acid and its derivatives can be explored at an atomic level. While direct MD studies on the parent compound are not extensively documented in the literature, research on structurally related thiazolidine-4-carboxylic acid derivatives provides significant insights into the conformational flexibility and interaction patterns that are likely shared by this compound.

For instance, MD simulations have been instrumental in understanding the stability of thiazolidine-4-carboxylic acid derivatives when bound to biological targets such as influenza virus neuraminidase. researchgate.net These simulations, often extending over nanoseconds, reveal the stability of the ligand-protein complex by analyzing root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions. researchgate.netnih.gov Such studies have demonstrated that the thiazolidine (B150603) scaffold can serve as a stable anchor within an enzyme's active site. researchgate.net The presence of the gem-dimethyl group at the C5 position in this compound is expected to introduce steric hindrance, which could influence its conformational landscape and binding orientation within a receptor pocket. ontosight.ai

Computational modeling, often used as a precursor to and in conjunction with MD simulations, helps in identifying potential binding modes and interactions. Docking algorithms can predict the preferred orientation of the molecule within a binding site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov For thiazolidine derivatives, the carboxylic acid group and the ring nitrogen are frequently implicated in forming crucial hydrogen bonds with protein residues. nih.gov

A representative summary of parameters often employed in MD simulations of related thiazolidine derivatives is presented in the interactive table below.

| Simulation Parameter | Typical Value/Software | Purpose |

| Software | GROMACS, AMBER | To run the molecular dynamics simulation. |

| Force Field | AMBER, GROMOS | To describe the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E | To simulate an aqueous biological environment. |

| Simulation Time | 50-100 ns | To observe the dynamic behavior and stability of the system. |

| Ensemble | NPT (Isothermal-isobaric) | To maintain constant number of particles, pressure, and temperature. |

| Temperature | 300-310 K | To mimic physiological conditions. |

| Pressure | 1 bar | To mimic physiological conditions. |

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like this compound. researchgate.netjmchemsci.com These computational methods provide valuable information on molecular orbitals, charge distribution, and various quantum chemical descriptors that correlate with molecular properties and biological activity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. jmchemsci.com For thiazolidine derivatives, the HOMO is often localized over the thiazolidine and phenyl rings, while the LUMO's location can be influenced by electron-withdrawing or -donating substituents. researchgate.net

DFT calculations have been employed to determine various reactivity descriptors for thiazolidine derivatives, as summarized in the table below. jmchemsci.com

| Quantum Chemical Descriptor | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution. |

| Softness (S) | 1 / η | A measure of chemical reactivity. |

Studies on various thiazolidine-4-one derivatives have shown that modifications to the scaffold can significantly alter these electronic parameters, thereby tuning their reactivity and potential as, for example, corrosion inhibitors or bioactive molecules. researchgate.netjmchemsci.com The gem-dimethyl substitution in this compound would likely influence the electron density and steric environment of the thiazolidine ring, which in turn would affect its reactivity profile.

In-Depth Structure-Activity Relationship (SAR) Investigations on this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how the chemical structure of a compound influences its biological activity. For the thiazolidine-4-carboxylic acid scaffold, numerous SAR studies have been conducted, revealing key structural features that govern their efficacy against various biological targets. nih.govresearchgate.netnih.gov

Key findings from SAR studies on related thiazolidine-4-carboxylic acid derivatives include:

Substituents at the C2 position: The nature of the substituent at the C2 position of the thiazolidine ring is often a critical determinant of biological activity. nih.govresearchgate.net For example, in a series of tyrosinase inhibitors, a 2,4-dimethoxyphenyl group at this position resulted in potent inhibition. nih.gov The steric and electronic properties of this substituent can significantly impact binding affinity and selectivity.

Modifications at the N3 position: The nitrogen atom at the 3rd position offers a site for substitution that can influence the molecule's properties. N-acylation, for instance, has been explored to modulate the activity of neuraminidase inhibitors. researchgate.net

The Carboxylic Acid Group: The carboxylic acid at the C4 position is frequently involved in essential interactions with biological targets, often acting as a hydrogen bond donor or acceptor. nih.gov Its presence is crucial for the activity of many thiazolidine-4-carboxylic acid-based inhibitors.

Stereochemistry: The stereochemistry at the chiral centers, particularly C2 and C4, can have a profound impact on biological activity. Different stereoisomers can exhibit vastly different potencies and selectivities due to the specific three-dimensional arrangement required for optimal interaction with a chiral biological target. researchgate.net

The following table summarizes SAR findings for different classes of thiazolidine-4-carboxylic acid derivatives.

| Target Enzyme/Protein | Key SAR Findings | Reference |

| Neuraminidase | Substituents at the C2 and N3 positions significantly affect inhibitory activity. Hydrophobic and hydrogen-bonding groups are important. | researchgate.netresearchgate.netresearchgate.net |

| Tyrosinase | Phenyl ring substitution at the C2 position is crucial. Electron-donating groups on the phenyl ring can enhance activity. | nih.gov |

| Human Dihydroorotate Dehydrogenase (hDHODH) | A cyano substitution for R1, an ester for R2, and hydrophobic substitutions on a phenyl group at R are favorable. | nih.gov |

Analysis of Reaction Thermodynamics and Kinetics in Relevant Biological Systems

The thermodynamic and kinetic profiles of reactions involving this compound are crucial for understanding its stability, mechanism of action, and potential as a prodrug. The formation of the thiazolidine ring itself, typically through the condensation of an amino thiol with an aldehyde or ketone, is a reversible reaction. mcmaster.cawikipedia.org

Systematic evaluations of the kinetics of thiazolidine formation from L-cysteine and various aldehydes have shown that the reaction can be fast and efficient under physiological pH conditions, without the need for a catalyst. researchgate.netdiva-portal.org The rate of formation is influenced by the electronics of the aldehyde, with electron-poor aromatic aldehydes reacting more slowly than aliphatic ones. diva-portal.org The stability of the resulting thiazolidine ring is also pH-dependent. researchgate.net

The thermodynamics of the ring-chain tautomerism (the equilibrium between the open-chain Schiff base and the closed thiazolidine ring) is a key aspect. Studies on related oxazolidine (B1195125) and thiazolidine rings have measured the rate and equilibrium constants for these ring-opening and closing reactions. researchgate.net For thiazolidine rings, the equilibrium often favors the closed-ring structure. The substituents on the nitrogen and carbon atoms can significantly influence both the kinetics and the position of the equilibrium. researchgate.net

In a biological context, this compound can be considered a prodrug of D-penicillamine, releasing the active amino acid intracellularly. mcmaster.ca The kinetics of this intracellular hydrolysis would be a critical factor in its therapeutic efficacy. The gem-dimethyl group at the C5 position, derived from penicillamine (B1679230), enhances the stability of the sulfhydryl group against oxidation compared to cysteine-derived thiazolidines. mcmaster.ca

| Reaction | Key Thermodynamic/Kinetic Aspects |

| Thiazolidine Ring Formation | Reversible condensation reaction. Kinetics are pH-dependent and influenced by the nature of the carbonyl compound. Generally fast at physiological pH. |

| Thiazolidine Ring-Chain Tautomerism | Equilibrium between the cyclic thiazolidine and the open-chain imine. The position of the equilibrium is influenced by substituents and solvent. |

| Intracellular Hydrolysis (Prodrug Activation) | The breakdown of the thiazolidine ring to release the constituent amino thiol (e.g., D-penicillamine). The rate of this reaction is crucial for the biological activity of the prodrug. |

Further research is necessary to quantify the specific thermodynamic parameters and kinetic rate constants for reactions involving this compound within complex biological milieus.

Future Research Directions and Emerging Applications of 5,5 Dimethylthiazolidine 4 Carboxylic Acid

Development of Novel Synthetic Strategies for Enhanced Enantiopurity and Scalability

The synthesis of 5,5-dimethylthiazolidine-4-carboxylic acid and its derivatives is a key area of ongoing research, with a focus on improving enantiopurity and scalability for industrial applications. chemimpex.com The stereochemistry of the compound, particularly the (R)-isomer, is crucial for its biological activity. ontosight.ai

Future research is directed towards the development of novel synthetic methodologies that can produce enantiomerically pure this compound in high yields. This includes the exploration of asymmetric synthesis routes, which are essential for creating compounds with specific three-dimensional arrangements that can enhance their interaction with biological targets. chemimpex.com The use of chiral building blocks is one approach being investigated to achieve high enantioselectivity. bldpharm.com

For large-scale production, the development of efficient and cost-effective synthetic protocols is paramount. This involves optimizing reaction conditions to maximize yield and purity, as well as exploring green chemistry principles to minimize environmental impact. nih.gov Scalable synthesis is crucial for the translation of promising laboratory-scale findings into industrially viable processes for the production of pharmaceuticals and other fine chemicals. nih.gov

Table 1: Comparison of Synthetic Approaches for Thiazolidine (B150603) Derivatives

| Synthetic Strategy | Key Features | Potential Advantages for Scalability & Enantiopurity |

|---|---|---|

| Asymmetric Synthesis | Utilization of chiral auxiliaries or catalysts to control stereochemistry. | High enantiopurity of the final product. |

| Green Chemistry Approaches | Use of environmentally benign solvents and catalysts, and atom-efficient reactions. | Reduced environmental impact and potentially lower production costs. |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel. | Increased efficiency, reduced waste, and lower operational costs. nih.gov |

| Nanocatalysis | Employment of nanoparticle-based catalysts. | High catalytic activity and selectivity, and ease of catalyst recovery and reuse. nih.gov |

Targeted Drug Design and Discovery Based on the this compound Scaffold

The this compound scaffold is a promising starting point for the design and discovery of new drugs. ontosight.ai The thiazolidine ring is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. ontosight.ainih.gov

Future research in this area will focus on the rational design of novel derivatives that can selectively interact with specific biological targets implicated in disease. This includes leveraging the this compound core to develop inhibitors for enzymes such as neuraminidase, which is a key target in influenza therapy. nih.gov The design of these inhibitors can be guided by the structural features of the target enzyme's active site. nih.gov

Furthermore, the Fmoc-protected version of (R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is utilized in peptide synthesis and drug development, highlighting its role in creating complex bioactive molecules. chemimpex.com This opens avenues for the development of novel peptide-based therapeutics and drug delivery systems. chemimpex.com The unique structural constraints imposed by the thiazolidine ring can be exploited to design peptides with enhanced stability and biological activity. chemimpex.com

Advanced In Vitro and In Vivo Biological Evaluations of Novel Derivatives

The biological evaluation of new derivatives of this compound is a critical step in the drug discovery process. This involves a combination of in vitro (laboratory-based) and in vivo (animal-based) studies to assess their therapeutic potential.

Future research will involve the synthesis of novel derivatives and their screening against a wide range of biological targets. For instance, thiazolidine-4-carboxylic acid derivatives have been evaluated as potential inhibitors of influenza neuraminidase, with some compounds showing moderate inhibitory activity. nih.gov In vitro studies on novel benzothiazole (B30560) hybrids with a thiazolidine-2,4-dione moiety have demonstrated their potential as inhibitors of the FOXM1 oncogenic transcription factor, which is overexpressed in various cancers. nih.gov

In vivo studies are essential to evaluate the efficacy and pharmacokinetic properties of these novel derivatives in a living system. For example, some thiazolidinedione derivatives have been investigated for their anti-diabetic and anti-hyperlipidemic activities in alloxan-induced diabetic rat models. mdpi.com

Table 2: Examples of Biological Activities of Thiazolidine Derivatives

| Derivative Class | Biological Target/Activity | Study Type | Key Findings |

|---|---|---|---|

| Thiazolidine-4-carboxylic acid derivatives | Influenza Neuraminidase | In Vitro | Moderate inhibitory activity against influenza A neuraminidase. nih.gov |

| Benzothiazole-thiazolidine-2,4-dione hybrids | FOXM1 Inhibition | In Vitro | Significant inhibition of FOXM1 in a breast cancer cell line. nih.gov |

| Thiazolidinedione derivatives | Anti-diabetic | In Vivo | Demonstrated anti-diabetic and anti-hyperlipidemic activities in a rat model. mdpi.com |

| 2-Arylthiazolidine-4-carboxylic acid amides | Cytotoxic Agents | In Vitro | Potent cytotoxic agents against prostate cancer cells. rjdentistry.com |

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools that can accelerate the discovery of new drug candidates. nih.gov These methodologies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly increasing the efficiency of the drug discovery process. slideshare.net

The integration of the this compound scaffold with combinatorial chemistry approaches will enable the generation of diverse libraries of derivatives. nih.gov These libraries can then be subjected to HTS to identify compounds with desired biological activities. slideshare.net This approach has been successfully used to identify active inhibitors of urease from a combinatorial library of (4R)-thiazolidine carboxylic acid and its 2-substituted analogs. nih.gov

Future research will focus on developing efficient solid-phase and solution-phase synthesis methods for creating combinatorial libraries based on the this compound core. nih.gov Additionally, the development of robust and sensitive HTS assays will be crucial for the effective screening of these libraries against a variety of biological targets. slideshare.net

Computational Design and Optimization of Next-Generation Thiazolidine-Based Organocatalysts

Computational chemistry plays a vital role in the rational design and optimization of new molecules with specific functions. nih.gov In the context of this compound, computational methods can be employed to design and optimize next-generation organocatalysts.

Future research in this area will involve the use of molecular modeling and in silico screening to design novel thiazolidine-based organocatalysts with enhanced activity and selectivity. nih.gov Computational techniques can be used to predict the binding modes of ligands within the active sites of receptors and to understand the structure-activity relationships of different derivatives. nih.gov This information can then be used to guide the synthesis of more potent and selective catalysts.

The development of new organocatalysts based on the this compound scaffold has the potential to provide more efficient and environmentally friendly methods for a variety of chemical transformations.

Q & A

Q. What are the standard synthetic routes for 5,5-Dimethylthiazolidine-4-carboxylic acid?

The compound is typically synthesized via a multi-step protocol involving:

- N-Boc protection of the thiazolidine ring using Boc₂O.

- Coupling with amino acid esters (e.g., L-methionine methyl ester) via EDC/HOBt-mediated activation.

- Deprotection with trifluoroacetic acid to yield intermediates for further functionalization.

- Reductive condensation with aldehydes (e.g., derived from Boc-isoleucine) to form adducts . Purification often involves recrystallization, with melting points and elemental analysis used to confirm identity .

Q. How is this compound characterized structurally?

Key methods include:

- ¹H/¹³C NMR : Distinctive shifts for C(4)-H (~3.95 ppm) and COOH carbons (~67 ppm). pH-dependent shifts (~0.1–0.4 ppm) indicate dimerization or decomposition in aqueous media .

- IR spectroscopy : Used historically to identify thiazolidine ring vibrations (e.g., C-S stretching) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 376 for bis-thiazolidine derivatives) and fragmentation patterns (e.g., loss of SH groups or COOH) validate structure .

Q. What stability challenges are associated with this compound?

- Aqueous instability : Dimerization occurs in water, leading to NMR spectral shifts and decomposition products. Buffered solutions (pH 7–8) are recommended for storage .

- Thermal sensitivity : High temperatures during synthesis can cause partial debenzoylation or methyl group cleavage .

Advanced Research Questions

Q. How can contradictory NMR data be resolved for derivatives of this compound?

Discrepancies in reported melting points or shifts often arise from:

- Stereoisomer mixtures : Early syntheses used racemic penicillamine, leading to unresolved diastereomers .

- Dimerization : Aqueous conditions promote dimer formation, altering peak positions (e.g., C(4)-H downfield shifts) .

- pH effects : Protonation of the carboxylic acid group modifies electronic environments, requiring standardized buffer conditions .

Q. What analytical strategies are used to detect and quantify impurities in pharmaceutical derivatives?

Impurities (e.g., amoxicillin diketopiperazines or penicilloic acids) are characterized via:

- HPLC-MS : Identifies degradation products (e.g., m/z 339.41 for Amoxicillin EP Impurity E) .

- Enzymatic assays : β-lactamase hydrolysis kinetics (e.g., kcat and KM) differentiate active vs. inactive impurities .

- Reference standards : Pharmacopeial guidelines (e.g., EP/USP) require certified impurities (e.g., CAS 94659-47-9) for method validation .

Q. How does this compound interact with β-lactamases in enzymatic studies?

The compound serves as a scaffold for β-lactamase inhibitors. Key methodologies include:

- Kinetic assays : Monitoring substrate hydrolysis (UV-Vis at 235–262 nm) in Tris-HCl/Zn²⁺ buffers at 25–30°C.

- Michaelis-Menten analysis : Determines kcat and KM for TEM-1 or metallo-β-lactamases, revealing competitive inhibition .

- X-ray crystallography : Resolves binding modes in enzyme active sites, though limited data exist for thiazolidine derivatives .

Q. What advanced separation techniques are employed for chiral analysis of this compound?

- TLC with chiral selectors : Cellulose plates impregnated with N,N-di-n-propyl-L-alanine and Cu²⁺ resolve enantiomers (ΔRF = 0.06–0.14) .

- HPLC chiral columns : Polysaccharide-based phases (e.g., Chiralpak AD) separate diastereomers in pharmaceutical impurities .

Methodological Notes

- Synthesis optimization : Use anhydrous conditions and low temperatures (-20°C) to minimize side reactions during reductive steps .